molecular formula C18H21NO2 B182434 Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- CAS No. 58885-34-0

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-

Cat. No. B182434
CAS RN: 58885-34-0
M. Wt: 283.4 g/mol
InChI Key: HPWOBDAIUNCKHI-UHFFFAOYSA-N
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Description

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a research tool to investigate various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This may have implications for the treatment of various neurological disorders, such as Parkinson's disease.

Biochemical And Physiological Effects

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders. Additionally, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Advantages And Limitations For Lab Experiments

One advantage of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that it is relatively easy to synthesize, making it readily available for use in scientific research. Additionally, it has been shown to have a number of useful biochemical and physiological effects, making it a valuable research tool. However, one limitation of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of research.

Future Directions

There are a number of future directions for research on benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-. For example, further research is needed to fully understand its mechanism of action, which may have implications for the development of new treatments for neurological disorders. Additionally, more research is needed to investigate the biochemical and physiological effects of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in different animal models and human subjects. Finally, further research is needed to explore the potential uses of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-methylbenzoic acid with 3-(1-methylpropoxy)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-.

Scientific Research Applications

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has a wide range of scientific research applications. It has been used as a research tool to investigate the mechanism of action of various biochemical and physiological processes. For example, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been used to study the role of dopamine receptors in the brain, as well as the effects of various drugs on these receptors.

properties

CAS RN

58885-34-0

Product Name

Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-butan-2-yloxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H21NO2/c1-4-14(3)21-16-10-7-9-15(12-16)19-18(20)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20)

InChI Key

HPWOBDAIUNCKHI-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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